molecular formula C11H13ClFN3O B1378285 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1394041-39-4

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B1378285
CAS No.: 1394041-39-4
M. Wt: 257.69 g/mol
InChI Key: YVJZMFNHVQQVIB-UHFFFAOYSA-N
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Description

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorinated Aromatic Ring: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a building block in various chemical processes.

Comparison with Similar Compounds

1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride: This compound lacks the oxadiazole ring, which may result in different chemical and biological properties.

    4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride): This compound has a different core structure but shares the fluorinated aromatic ring.

    1-(4-Fluoro-3-methylphenyl)ethanone: This compound is structurally similar but lacks the amine and oxadiazole functionalities.

Properties

IUPAC Name

1-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O.ClH/c1-6-5-8(3-4-9(6)12)10-14-11(7(2)13)16-15-10;/h3-5,7H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJZMFNHVQQVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
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1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

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